molecular formula C8H7F2LiO2S B2455941 Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate CAS No. 2219407-96-0

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate

Cat. No.: B2455941
CAS No.: 2219407-96-0
M. Wt: 212.14
InChI Key: PFFSGWRWVWIFEP-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H9F2LiO2S and a molecular weight of 214.15 g/mol . This compound is characterized by the presence of a lithium ion, a difluoroethyl group, and a benzene ring with a sulfinate group attached. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate typically involves the reaction of 3-(1,1-difluoroethyl)benzene-1-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the difluoroethyl and sulfinate groups contribute to the compound’s reactivity and binding affinity. These interactions can affect cellular signaling pathways, enzyme activities, and other molecular functions .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfonate
  • Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinamide
  • Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfonamide

Uniqueness

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity compared to sulfonate and sulfonamide derivatives. This uniqueness makes it valuable for specific applications where different reactivity and binding properties are required .

Properties

IUPAC Name

lithium;3-(1,1-difluoroethyl)benzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S.Li/c1-8(9,10)6-3-2-4-7(5-6)13(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFSGWRWVWIFEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1=CC(=CC=C1)S(=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2LiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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